![molecular formula C11H10FN3O2 B1450887 methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate CAS No. 121716-19-6](/img/structure/B1450887.png)
methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
Overview
Description
Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate, or 4-fluorophenylpyrazole-5-carboxylic acid methyl ester, is a synthetic compound used in scientific research for a variety of purposes. It is a white crystal powder that is soluble in organic solvents, such as ethanol and methanol. This compound has a melting point of around 100°C and a boiling point of around 200°C. It has a molecular weight of 261.3 g/mol and a molecular formula of C13H12FN3O2.
Scientific Research Applications
Pharmaceutical Research: Anti-inflammatory Agents
This compound is explored in pharmaceutical research for its potential as an anti-inflammatory agent. Pyrazole derivatives, like this one, have been studied for their inhibitory effects on key inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-alpha. The structure-activity relationship (SAR) of these compounds is crucial for developing new medications with enhanced anti-inflammatory properties and minimal toxicity .
Material Science: Energetic Materials
In material science, the pyrazole ring is often incorporated into the design of energetic materials due to its stability and energetic performance. The fluorine atom in the compound contributes to the overall energy content, making it a candidate for the development of advanced explosives and propellants .
Organic Synthesis: Building Blocks
Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate serves as a building block in organic synthesis. Its reactive sites allow for various chemical transformations, enabling the synthesis of complex molecules for further research and development in chemistry .
Mechanism of Action
Target of Action
The primary target of the compound methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate is the Mitogen-activated protein kinase 14 . This kinase plays a crucial role in cellular processes such as inflammation, cell growth, and apoptosis .
Mode of Action
It is known to interact with its target, the mitogen-activated protein kinase 14 . The interaction between the compound and its target may result in changes in the kinase’s activity, potentially influencing various cellular processes .
Biochemical Pathways
Given its target, it is likely that the compound influences pathways related to inflammation, cell growth, and apoptosis . The downstream effects of these pathways could include changes in cellular behavior and responses to external stimuli .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it remains active in the body .
Result of Action
Given its target, it is likely that the compound influences cellular processes such as inflammation, cell growth, and apoptosis . These effects could potentially result in changes in cellular behavior and responses to external stimuli .
Action Environment
Environmental factors can influence the action, efficacy, and stability of methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate. Factors such as temperature, pH, and the presence of other molecules could potentially affect how the compound interacts with its target and how it is metabolized in the body .
properties
IUPAC Name |
methyl 5-amino-1-(4-fluorophenyl)pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2/c1-17-11(16)9-6-14-15(10(9)13)8-4-2-7(12)3-5-8/h2-6H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFPSWPMBRSTOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301188357 | |
Record name | Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301188357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
121716-19-6 | |
Record name | Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121716-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301188357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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